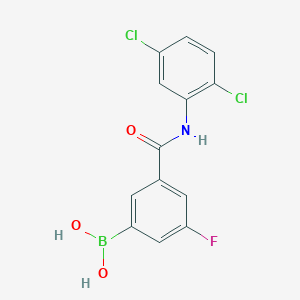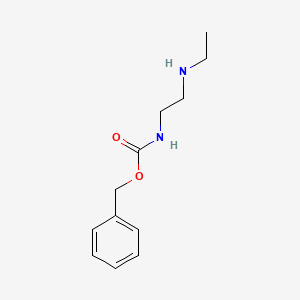![molecular formula C6H3BrClN3 B3180376 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1569514-98-2](/img/structure/B3180376.png)
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Vue d'ensemble
Description
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features both pyrrole and pyrazine rings.
Méthodes De Préparation
The synthesis of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves several key steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The process involves:
Sonogashira Cross-Coupling: This palladium-catalyzed reaction introduces an alkyne group to the pyrazine ring.
Base-Induced Cyclization: This step forms the pyrrolo[2,3-b]pyrazine core structure.
Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. This approach can be metal-free or metal-catalyzed, depending on the specific reaction conditions .
Analyse Des Réactions Chimiques
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Amination Reactions: These reactions can be regioselective, producing either 2-amino- or 3-amino-pyrrolopyrazines.
Sonogashira Reactions: These reactions convert the pyrrolopyrazine scaffold into 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives.
Common reagents used in these reactions include palladium catalysts, bases, and various amines. The major products formed are typically amino-substituted pyrrolopyrazines and their derivatives .
Applications De Recherche Scientifique
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine and its derivatives often involves interaction with specific molecular targets, such as kinases. These interactions can inhibit kinase activity, leading to various therapeutic effects, including anti-cancer properties . the exact mechanisms are not fully understood and require further research .
Comparaison Avec Des Composés Similaires
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Chloro-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but lacks the bromine atom, which can affect its reactivity and biological activity.
Dipyrrolopyrazine Derivatives: These compounds have additional pyrrole rings, which can enhance their optoelectronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which allows for selective functionalization and diverse applications in various fields .
Propriétés
IUPAC Name |
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-5(8)11-6-3(10-4)1-2-9-6/h1-2H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNZAAANMEUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(C(=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B3180299.png)





![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)





![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)
![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID](/img/structure/B3180406.png)
